![molecular formula C13H12ClF3N2S B3084391 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-55-2](/img/structure/B3084391.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a trifluoromethyl group and a chlorine atom attached to the phenyl group, and a thiol group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group and a chlorine atom, while one of the carbons on the pyrimidine ring carries a thiol group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is generally considered to be a strong electron-withdrawing group, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group, which is a key structural motif in this compound, is widely used in the agrochemical industry . Trifluoromethylpyridines and their derivatives are used to protect crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl group-containing compounds are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethyl group have been granted market approval . Many candidates are currently undergoing clinical trials .
Synthesis of Active Ingredients
The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
FDA-Approved Drugs
The trifluoromethyl group is found in many FDA-approved drugs . For example, the IUPAC name of sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Kinase Inhibitory Activity
Compounds containing the trifluoromethyl group, such as o-amino-arylurea derivatives, have been synthesized and evaluated for their kinase inhibitory activity . This makes them potential targets for anticancer drug discovery and development .
Future Applications
Given the unique properties of the trifluoromethyl group and its derivatives, it is expected that many novel applications will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s worth noting that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been known to cause various cellular responses, such as enzyme inhibition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2S/c1-12(2)5-6-19(11(20)18-12)10-4-3-8(14)7-9(10)13(15,16)17/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKZAGIPLHQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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